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molecular formula C13H15NO2 B1369266 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 63618-03-1

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No. B1369266
M. Wt: 217.26 g/mol
InChI Key: COCNBXQWBCBUHL-UHFFFAOYSA-N
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Patent
US05164402

Procedure details

A mixture of 3-benzyl-1-cyano-3-azabicyclo-[3.1.0]hexane (2.77 g, 14.0 mmol) and barium hydroxide (4.47 g, 14.2 mmol) in water (100 ml) was heated to reflux for 18 hours. The reaction was then cooled and brought to neutral pH with sulfuric acid. The thick white mixture was filtered and washed twice with ethanol and twice with water. The filtrate was concentrated in vacuo, and the residue mixed with hot ethanol and filtered again. The filtrate was concentrated to provide the title product (2.91 g, 13.4 mmol, 96% yield). 1H NMR (D2O): 7.50 (bs, 5H), 4.36 (s, 2H), 3.9 (bs, 1H), 3.6 (m, 1H), 3.5 (bm, 2H), 2.14 (bs, 1H), 1.53 (bs, 1H), 1.09 (bs, 1H).
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
4.47 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH:12]2[C:10]([C:14]#N)([CH2:11]2)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-:16].[Ba+2].[OH-:18].S(=O)(=O)(O)O>O>[CH2:1]([N:8]1[CH2:13][CH:12]2[C:10]([C:14]([OH:18])=[O:16])([CH2:11]2)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.77 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2(CC2C1)C#N
Name
Quantity
4.47 g
Type
reactant
Smiles
[OH-].[Ba+2].[OH-]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled
FILTRATION
Type
FILTRATION
Details
The thick white mixture was filtered
WASH
Type
WASH
Details
washed twice with ethanol and twice with water
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue mixed with hot ethanol
FILTRATION
Type
FILTRATION
Details
filtered again
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2(CC2C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.4 mmol
AMOUNT: MASS 2.91 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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